2-Fluoro-5-(thiophen-2-YL)phenol
Description
2-Fluoro-5-(thiophen-2-yl)phenol is a fluorinated aromatic compound featuring a phenol core substituted with a fluorine atom at the 2-position and a thiophene ring at the 5-position. This structure combines the electron-withdrawing properties of fluorine with the π-conjugated thiophene system, making it a candidate for applications in medicinal chemistry and materials science. The compound’s synthesis likely involves cross-coupling reactions, as evidenced by similar thiophene-containing derivatives synthesized via Suzuki-Miyaura or Ullmann couplings (e.g., compounds in and ) .
Properties
IUPAC Name |
2-fluoro-5-thiophen-2-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FOS/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h1-6,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQOUVDMZKVALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684077 | |
| Record name | 2-Fluoro-5-(thiophen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261996-69-3 | |
| Record name | Phenol, 2-fluoro-5-(2-thienyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261996-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-(thiophen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of thiophenes using reagents such as sulfur tetrafluoride (SF4) or perchloryl fluoride (FClO3) in the presence of a base like sodium ethoxide . Another approach involves the use of electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of 2-Fluoro-5-(thiophen-2-YL)phenol may involve large-scale fluorination processes using specialized equipment to handle reactive fluorinating agents. The process typically requires stringent control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(thiophen-2-YL)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce a wide range of functional groups onto the phenol or thiophene ring .
Scientific Research Applications
2-Fluoro-5-(thiophen-2-YL)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(thiophen-2-YL)phenol involves its interaction with specific molecular targets and pathways. The fluorine atom and thiophene ring can influence the compound’s electronic properties, affecting its binding affinity and activity at biological targets. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Fluorophenol Derivatives
- 2-Fluoro-5-(trifluoromethyl)phenol (): This compound replaces the thiophene group with a trifluoromethyl (-CF₃) substituent.
- 3-Fluoro-5-(thiophen-2-yl)phenol (): A positional isomer with fluorine at the 3-position. Such regioisomerism can significantly impact molecular dipole moments and intermolecular interactions, affecting crystallization and bioavailability.
Thiophene-Containing Analogues
- 2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene (): Incorporates a bulkier iodinated benzyl group instead of phenol. The iodine atom introduces steric hindrance and polarizability, which may influence binding affinity in biological targets .
- 2-Fluoro-5-(thiophen-2-yl)pyridine (): Replaces the phenol -OH group with a pyridine nitrogen. This substitution increases basicity (pKa ~ -0.93) and alters hydrogen-bonding capabilities, impacting solubility (density: 1.265 g/cm³) and thermal stability (boiling point: 285°C) .
Physicochemical Properties
| Compound | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | pKa | Key Substituents |
|---|---|---|---|---|---|
| 2-Fluoro-5-(thiophen-2-yl)phenol | ~208.23* | N/A | N/A | ~8–10 (phenol) | -F, -OH, thiophene |
| 2-Fluoro-5-(thiophen-2-yl)pyridine | 179.21 | 1.265 | 285 | -0.93 | -F, pyridine, thiophene |
| 2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene | 432.27 | N/A | N/A | N/A | -F, -I, -CH₃, thiophene |
| 2-Fluoro-5-(trifluoromethyl)phenol | 180.11 | N/A | N/A | ~4–5 (-CF₃) | -F, -OH, -CF₃ |
*Estimated based on molecular formula C₁₀H₇FOS.
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